molecular formula C14H17BrO2 B2935265 2-(2-Bromophenyl)-2-cyclohexylacetic acid CAS No. 1548425-13-3

2-(2-Bromophenyl)-2-cyclohexylacetic acid

Cat. No. B2935265
CAS RN: 1548425-13-3
M. Wt: 297.192
InChI Key: DOLDFPQXWAZTAJ-UHFFFAOYSA-N
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Description

2-Bromophenylacetic acid is a type of organic compound that belongs to the family of phenylacetic acids . It is used as a starting reagent in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-Bromophenylacetic acid consists of a bromine atom attached to the second carbon of a phenyl group, and an acetic acid attached to the same carbon .


Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, 2-Bromophenylboronic acid can catalyze the formation of amide bonds from amines and carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, 2-Bromophenylacetic acid is almost white to light beige crystals or powder .

Mechanism of Action

Safety and Hazards

Safety data sheets for similar compounds suggest that they can cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

Borinic acids, which are related to the compound you mentioned, are being studied for their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .

properties

IUPAC Name

2-(2-bromophenyl)-2-cyclohexylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c15-12-9-5-4-8-11(12)13(14(16)17)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLDFPQXWAZTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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